Ethyl thieno[2,3-b]pyrazine-6-carboxylate
Overview
Description
Ethyl thieno[2,3-b]pyrazine-6-carboxylate: is a versatile chemical compound that belongs to the class of heterocyclic compounds. It is characterized by a fused ring system containing both sulfur and nitrogen atoms.
Mechanism of Action
Target of Action
Ethyl thieno[2,3-b]pyrazine-6-carboxylate is a chemical compound that has been studied for its potential antitumor activity . The primary targets of this compound are human tumor cells, including gastric adenocarcinoma (AGS), colorectal adenocarcinoma (CaCo-2), breast carcinoma (MCF7), and non-small-cell lung carcinoma (NCI-H460) .
Mode of Action
The interaction of this compound with its targets results in changes in the growth, cell cycle, and apoptosis of these tumor cells . The compound has been observed to have an effect on the cell cycle profile and induction of apoptosis in the AGS cell line .
Biochemical Pathways
It is known that the compound has an impact on the growth and cell cycle of tumor cells .
Result of Action
The result of the action of this compound is a decrease in the growth of tumor cells and changes in their cell cycle . The most promising compounds showed some selectivity either against AGS or CaCo-2 cell lines without toxicity at their GI 50 values .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl thieno[2,3-b]pyrazine-6-carboxylate can be synthesized through several methods. One common approach involves the Pd-catalyzed C–N Buchwald–Hartwig cross-coupling reaction. This method uses either methyl 7-aminothieno[3,2-b]pyrazine-6-carboxylate with (hetero)arylhalides or 7-bromothieno[2,3-b]pyrazine-6-carboxylate with (hetero)arylamines . The reaction conditions, including the choice of ligands and solvents, are optimized based on the electronic character of the substrates to achieve good-to-excellent yields.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of palladium-catalyzed reactions is common in industrial settings due to their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Ethyl thieno[2,3-b]pyrazine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the thieno[2,3-b]pyrazine ring.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for introducing different substituents onto the ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and various alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various reduced derivatives of the original compound.
Scientific Research Applications
Ethyl thieno[2,3-b]pyrazine-6-carboxylate has a wide range of applications in scientific research:
Pharmaceuticals: This compound serves as a building block for the synthesis of novel pharmaceutical agents with potential antitumor activity.
Materials Science: It is used in the development of new materials with unique properties, such as enhanced conductivity or specific optical characteristics.
Biological Research: The compound is studied for its effects on human tumor cells, including its ability to inhibit cell growth and induce apoptosis.
Comparison with Similar Compounds
Methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates: These compounds share a similar core structure and have been studied for their antitumor activity.
Pyrrolopyrazine Derivatives: These compounds also contain a fused ring system with nitrogen atoms and exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties.
Uniqueness: Ethyl thieno[2,3-b]pyrazine-6-carboxylate is unique due to its specific structural features, which allow for diverse chemical modifications and applications. Its ability to serve as a versatile building block in the synthesis of novel compounds makes it particularly valuable in research and development.
Properties
IUPAC Name |
ethyl thieno[2,3-b]pyrazine-6-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c1-2-13-9(12)7-5-6-8(14-7)11-4-3-10-6/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPEISRFZSPQOLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=NC=CN=C2S1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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